molecular formula C6H10N2S B13619362 2-(Thiazol-5-yl)propan-2-amine

2-(Thiazol-5-yl)propan-2-amine

Cat. No.: B13619362
M. Wt: 142.22 g/mol
InChI Key: VEZAFNCSVYXFJI-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)propan-2-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-5-yl)propan-2-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method includes the reaction of 2-bromo-1,3-thiazole with isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(1,3-thiazol-5-yl)propan-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(1,3-Thiazol-5-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H10N2S/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3

InChI Key

VEZAFNCSVYXFJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CS1)N

Origin of Product

United States

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